The development of novel imaging techniques, such as positron emission tomography (PET) tracers specific for α2/α3-containing GABAA receptors, would significantly enhance our ability to visualize and quantify the occupancy and distribution of AZD6280 in the living brain. [, ] This would allow researchers to directly correlate drug exposure with its pharmacological effects and potentially identify novel therapeutic targets.
AZD-6280 is a compound developed as a selective allosteric modulator of gamma-aminobutyric acid type A receptors, specifically targeting the α2 and α3 subtypes. It is part of a broader class of compounds aimed at enhancing GABAergic transmission while minimizing side effects associated with non-selective benzodiazepines. The compound's development reflects ongoing research into pharmacological agents that can selectively modulate neurotransmitter systems for therapeutic benefits without the drawbacks of traditional anxiolytics.
AZD-6280 was identified through structure-activity relationship studies focused on improving the pharmacological profile of earlier compounds, including AZD7325. These efforts were driven by the need for better-targeted therapies in treating anxiety and related disorders, leveraging the unique binding properties of AZD-6280 to specific GABA receptor subtypes .
AZD-6280 falls under the category of allosteric modulators and more specifically, it is classified as a selective positive allosteric modulator of GABA receptors. This classification highlights its mechanism of action, which enhances receptor activity in response to the natural ligand, GABA, rather than acting as a direct agonist .
The synthesis of AZD-6280 involves several key steps that utilize specific chemical reactions to construct its molecular framework.
The molecular structure of AZD-6280 can be described in terms of its chemical formula and spatial arrangement.
The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational dynamics and interaction with biological targets .
AZD-6280 participates in various chemical reactions that are crucial for its synthesis and potential metabolic pathways.
AZD-6280 exerts its effects primarily through modulation of GABA type A receptors.
The physical and chemical properties of AZD-6280 are essential for understanding its behavior in biological systems.
These properties influence formulation strategies for drug delivery and efficacy in therapeutic applications .
AZD-6280 has significant potential in scientific research and clinical applications.
Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated chloride channels that mediate rapid inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures formed from 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), creating extraordinary heterogeneity [5]. This molecular diversity underpins functional specialization:
Genetic studies demonstrate that α1-subunit point mutations abolish the sedative effects of diazepam, while α2-subunit mutations eliminate its anxiolytic properties [2]. This subunit segregation provides the foundation for targeted drug design.
Table 1: GABAA Receptor Subunit Distribution and Functions
Subunit | Primary Localization | Pharmacological Role | Associated Effects |
---|---|---|---|
α1 | Widespread (Cortex, Thalamus) | High-affinity BZ site | Sedation, Cognitive impairment |
α2 | Limbic regions (Amygdala, Hippocampus) | Moderate BZ efficacy | Anxiolysis, Muscle relaxation |
α3 | Monoaminergic neurons (Raphe nuclei) | Low BZ efficacy | Anxiolysis, Antidepressant |
α5 | Hippocampus | Inverse agonism | Cognitive modulation |
Traditional benzodiazepines (e.g., diazepam) non-selectively enhance GABAergic signaling at all α1-3,5-containing receptors, leading to dose-limiting sedation and cognitive impairment via α1 activation [2] [7]. This limitation drove research into α2/α3-selective compounds with three key design strategies:
Preclinical evidence confirms that α2/α3-selective modulators reduce anxiety-like behaviors in rodents without impairing motor function or cognition—effects blocked by flumazenil, confirming benzodiazepine-site mediation [7].
Table 2: Key α2/α3-Selective GABAA Modulators in Development
Compound | Chemical Class | Selectivity Profile | Development Status |
---|---|---|---|
L-838417 | Triazolopyridazine | Partial agonist: α2/α3 > α1/α5 | Preclinical tool |
TPA023 | Imidazotriazine | α2/α3 partial agonist; α1/α5 antagonist | Phase 2 (Discontinued) |
MRK-409 | Imidazopyridine | α2/α3 efficacy selectivity | Phase 1 (Sedation issues) |
AZD6280 | Cinnoline carboxamide | Partial agonist: α2/α3 >> α1 | Phase 1 completed |
KRM-II-81 | Imidazopyrimidine | High α2/α3 efficacy | Preclinical |
AZD6280 (4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide; CAS 942436-93-3) exemplifies the "anxioselective" modulator paradigm. Its molecular structure (C₂₀H₂₂N₄O₃, MW 366.41) enables preferential binding at α2/α3 subunits, acting as a partial positive allosteric modulator with minimal α1 efficacy [1] [8]. Key advancements include:
Clinical development included five Phase 1 trials (NCT00720421, NCT00681746, etc.) assessing tolerability and pharmacodynamics in healthy volunteers and anxiety patients [8] [10]. Though development stalled after Phase 1, AZD6280 validated the feasibility of α2/α3-selective modulation as a template for successors like KRM-II-81 in pain/anxiety pipelines [7].
Table 3: AZD-6280 Core Identifiers
Property | Identifier |
---|---|
IUPAC Name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide |
CAS Registry | 942436-93-3 |
Molecular Formula | C₂₀H₂₂N₄O₃ |
Molecular Weight | 366.41 g/mol |
Key Pharmacological Action | GABAA α2/α3 partial positive allosteric modulator |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7